molecular formula C26H40N8O10S B1670834 DMP 728 (methanesulfonate) CAS No. 155158-97-7

DMP 728 (methanesulfonate)

Cat. No.: B1670834
CAS No.: 155158-97-7
M. Wt: 656.7 g/mol
InChI Key: CSRWGJAILKTYLJ-PWGAQZMISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMP-728 involves the formation of a cyclic peptide structure. The process typically includes the following steps:

    Peptide Synthesis: The linear peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques.

    Cyclization: The linear peptide is cyclized to form the cyclic structure, often using coupling agents like carbodiimides.

    Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial Production Methods: Industrial production of DMP-728 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques like preparative HPLC are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: DMP-728 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can be used to introduce different functional groups into the peptide structure.

Common Reagents and Conditions:

    Oxidation: Reagents like Dess-Martin periodinane or hypervalent iodine compounds are used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, or substituted derivatives of DMP-728, which can be further studied for their biological activities .

Scientific Research Applications

DMP-728 has several scientific research applications, including:

Mechanism of Action

DMP-728 exerts its effects by binding to the Glycoprotein IIb-IIIa receptor on the surface of platelets. This binding inhibits the interaction between fibrinogen and the receptor, preventing platelet aggregation and thrombus formation. The compound’s mechanism involves blocking the final common pathway of platelet aggregation, making it a potent antiplatelet agent .

Comparison with Similar Compounds

    Eptifibatide: Another Glycoprotein IIb-IIIa antagonist with similar antiplatelet properties.

    Tirofiban: A non-peptide Glycoprotein IIb-IIIa antagonist used in clinical settings.

    Abciximab: A monoclonal antibody that targets the Glycoprotein IIb-IIIa receptor.

Comparison: DMP-728 is unique due to its cyclic peptide structure, which provides high specificity and potency. Compared to other Glycoprotein IIb-IIIa antagonists, DMP-728 has shown promising results in preclinical studies, particularly in terms of its antithrombotic efficacy and safety profile .

Properties

IUPAC Name

2-[(5S,11S,14R)-11-[3-(diaminomethylideneamino)propyl]-14-ethyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N8O7.CH4O3S/c1-3-16-24(40)33(2)18(8-5-9-28-25(26)27)23(39)30-13-19(34)31-17(11-20(35)36)22(38)29-12-14-6-4-7-15(10-14)21(37)32-16;1-5(2,3)4/h4,6-7,10,16-18H,3,5,8-9,11-13H2,1-2H3,(H,29,38)(H,30,39)(H,31,34)(H,32,37)(H,35,36)(H4,26,27,28);1H3,(H,2,3,4)/t16-,17+,18+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRWGJAILKTYLJ-PWGAQZMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N([C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N8O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155158-97-7
Record name DMP 728
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155158977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DMP-728
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BN8UEO84E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DMP 728 (methanesulfonate)
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DMP 728 (methanesulfonate)
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DMP 728 (methanesulfonate)
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DMP 728 (methanesulfonate)
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DMP 728 (methanesulfonate)
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DMP 728 (methanesulfonate)

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